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molecular formula C11H15I B1295497 4-Iodopentylbenzene CAS No. 85017-60-3

4-Iodopentylbenzene

Cat. No. B1295497
M. Wt: 274.14 g/mol
InChI Key: MTRMOYSZRPLAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194178

Procedure details

A mixture of 0.1 mol of 4-pentyliodobenzene, 0.12 mol of trimetylsilylacetylene, 0.0014 mol of bis(triphenylphosphine)-palladium(II) Chloride Pd(PPh3)2Cl2 and 0.7 mmol of copper (I) iodide in 250 ml diethylamine is stirred at room temperature for 20 hours. After evaporation of the solvent the crude product is purified by chromatography on alumina (4:1 petrol/dichloromethane) to give 2-(4-pentylphenyl)-1-trimethylsilyacetylene. Removal of the trimethylsilylgroup is accomplished by treatment this acetylene is methanol with 1 M KOH for 1 hour at room temperature. Evaporation of the methanol and either extraction yields 4-pentylphenylacetylene.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(triphenylphosphine)-palladium(II) Chloride Pd(PPh3)2Cl2
Quantity
0.0014 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.7 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9](I)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].C[Si]([C:17]#[CH:18])(C)C>C(NCC)C.[Cu]I>[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:17]#[CH:18])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)I
Name
Quantity
0.12 mol
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
bis(triphenylphosphine)-palladium(II) Chloride Pd(PPh3)2Cl2
Quantity
0.0014 mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)NCC
Name
copper (I) iodide
Quantity
0.7 mmol
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the crude product
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on alumina (4:1 petrol/dichloromethane)
CUSTOM
Type
CUSTOM
Details
to give 2-(4-pentylphenyl)-1-trimethylsilyacetylene
CUSTOM
Type
CUSTOM
Details
Removal of the trimethylsilylgroup
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Evaporation of the methanol
EXTRACTION
Type
EXTRACTION
Details
either extraction

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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